molecular formula C11H17N3O5S B1677369 5-Methylaminomethyl-2-thiouridine CAS No. 32860-54-1

5-Methylaminomethyl-2-thiouridine

Cat. No.: B1677369
CAS No.: 32860-54-1
M. Wt: 303.34 g/mol
InChI Key: HXVKEKIORVUWDR-FDDDBJFASA-N
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Description

5-Methylaminomethyl-2-thiouridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic information during protein synthesis. This compound is particularly significant in the context of the wobble position of tRNA, where it helps maintain the fidelity of translation by ensuring proper base-pairing with mRNA codons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylaminomethyl-2-thiouridine typically involves the modification of uridine. One common method includes the methylation of 5-aminomethyl-2-thiouridine. This process can be catalyzed by specific methyltransferases such as MnmM in Bacillus subtilis . The reaction conditions often require the presence of S-adenosyl-L-methionine as a methyl donor.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar biochemical pathways as those observed in laboratory settings. The use of recombinant DNA technology to express the necessary enzymes in bacterial systems is a potential approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Methylaminomethyl-2-thiouridine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the sulfur atom in the thiouridine moiety.

    Reduction: The compound can be reduced to modify the thiol group.

    Substitution: Common substitutions involve the amino and methyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various alkylating agents can be used to introduce different functional groups.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

5-Methylaminomethyl-2-thiouridine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 5-Methylaminomethyl-2-thiouridine involves its role in the wobble position of tRNA. This position is critical for the accurate pairing of tRNA with mRNA codons during translation. The compound enhances the stability of the tRNA-mRNA interaction, reducing errors and frameshifting. It achieves this by forming unique base-pairing interactions that are more flexible than standard Watson-Crick pairs .

Comparison with Similar Compounds

  • 5-Aminomethyl-2-thiouridine
  • 5-Carboxymethylaminomethyl-2-thiouridine
  • 5-Methylaminomethyl-2-selenouridine

Comparison: 5-Methylaminomethyl-2-thiouridine is unique due to its specific methylaminomethyl group, which provides distinct chemical properties and biological functions. Compared to its analogs, it offers enhanced stability and specificity in tRNA interactions, making it particularly valuable in studies of translation fidelity .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVKEKIORVUWDR-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186517
Record name 5-Methylaminomethyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32860-54-1
Record name 5-Methylaminomethyl-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32860-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylaminomethyl-2-thiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylaminomethyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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